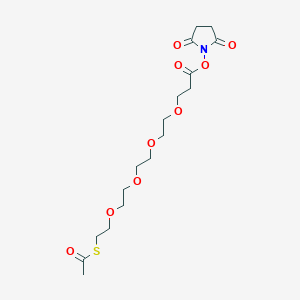

15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

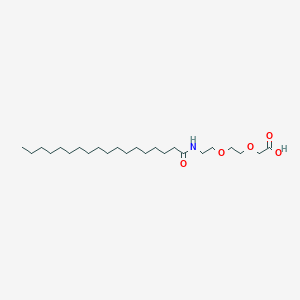

15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester, also known as ATTO-TAG, is a reactive fluorescent labeling agent used in scientific experiments to label amino acids, proteins, and other biological molecules. It has a molecular formula of C17H27NO9S and a molecular weight of 421.5 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is quite flexible, which is why conformer generation is disallowed . The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- (2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 143 Ų and a complexity of 499. It has 0 hydrogen bond donors, 10 hydrogen bond acceptors, and 18 rotatable bonds . Its exact mass and monoisotopic mass are both 421.14065261 g/mol .Scientific Research Applications

15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester has been used in a variety of scientific research applications. It has been used to label proteins, lipids, and other molecules, as well as to cross-link molecules. It has also been used to modify proteins, lipids, nucleic acids, and other molecules. It has been used in a variety of biochemical and physiological experiments, including enzyme assays, protein-protein interactions, and cell signaling studies.

Mechanism of Action

Target of Action

Result of Action

The result of the action of this compound is the successful labeling of amino acids, proteins, and other biological molecules, enabling their visualization under specific conditions. This allows researchers to track these molecules and study their behavior in various biological contexts.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive substances . As a research tool, it is typically used under controlled laboratory conditions.

Advantages and Limitations for Lab Experiments

15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester has several advantages for lab experiments. It is a versatile molecule that can be used to label, cross-link, or modify other molecules. It is also a stable molecule, making it ideal for long-term experiments. However, this compound is also limited in its applications, as it cannot be used to modify DNA or RNA.

Future Directions

15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester has many potential future directions. It could be used to study protein-protein interactions more effectively, as well as to study the effects of drugs on cells. It could also be used to study the effects of mutations on proteins, as well as to study the effects of environmental factors on proteins. Additionally, it could be used to study the effects of epigenetic modifications on proteins. Finally, it could be used to study the effects of post-translational modifications on proteins.

Synthesis Methods

15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester is synthesized by a two-step reaction. First, 15-ATPA is synthesized by reaction of 15-acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in aqueous solution. The second step involves reaction of the 15-ATPA with N-hydroxysuccinimide (NHS) in aqueous solution. The resulting product is this compound, which can be purified by chromatography.

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO9S/c1-14(19)28-13-12-26-11-10-25-9-8-24-7-6-23-5-4-17(22)27-18-15(20)2-3-16(18)21/h2-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXCZLCOQODDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)